2-Phenoxyethylamine

Description

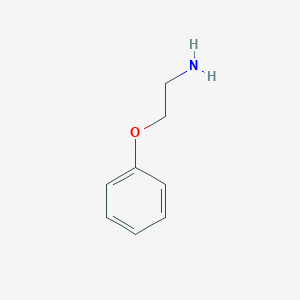

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLAIXAZMVDRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170028 | |

| Record name | 2-Phenoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-46-9 | |

| Record name | Phenoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DGQ1B38R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Phenoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethylamine is an organic compound that incorporates both an amine and an ether functional group.[1] Structurally, it consists of a phenoxy group—a phenyl ring linked to an oxygen atom—which is in turn attached to an ethylamine chain.[1] This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry.[1] This guide provides a comprehensive overview of the core chemical properties and structural features of this compound, tailored for a technical audience.

Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is slightly soluble in water but soluble in common organic solvents such as ethanol and ether.[1][2] The presence of the amine group confers basic properties to the molecule, enabling it to participate in a variety of chemical reactions, including alkylation and acylation.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C8H11NO | [2][3][4] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Boiling Point | 225-227 °C | [2] |

| 101-103 °C at 4 mmHg | [5][6] | |

| Density | 1.05 - 1.06 g/cm³ | [2] |

| 1.048 g/mL at 25 °C | [5] | |

| Refractive Index | n20/D 1.536 | [5] |

| Flash Point | 101 °C (closed cup) | [2] |

| 107 °C (closed cup) | ||

| CAS Number | 1758-46-9 | [3] |

| InChI Key | IMLAIXAZMVDRGA-UHFFFAOYSA-N | |

| SMILES | NCCOc1ccccc1 |

Chemical Structure

The structure of this compound is fundamental to its chemical behavior. The molecule comprises a benzene ring attached to an oxygen atom, forming a phenoxy group. This group is connected to an ethylamine moiety. This combination of an aromatic ether and a primary amine dictates its reactivity and potential applications.

Experimental Protocols

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is through the alkylation of ammonia or a protected form of ammonia, such as in the Gabriel synthesis, which avoids overalkylation.[7][8] Another widely used method is the reduction of nitriles or amides using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9] Reductive amination of aldehydes and ketones also provides a direct route to various amines.[9]

The synthesis of this compound could potentially be achieved by reacting phenol with 2-chloroethylamine or a related precursor.[5] The raw materials listed for its preparation include phenol, 2-chloroethylamine hydrochloride, and potassium carbonate, suggesting a Williamson ether synthesis followed by amination or starting with a pre-formed phenoxy-containing electrophile.[5]

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[10] The method involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column.[11] The components of the sample separate based on their boiling points and interactions with the column's stationary phase, and are then detected as they exit the column.[11] The purity can be determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.[10]

Biological Activity and Signaling Pathways

This compound is part of a group of compounds that have been noted to exhibit β-blocking and vasodilating properties.[5] It has also been identified as an inhibitor of β-glucosidase.[5] However, detailed information regarding its specific involvement in cellular signaling pathways is not extensively documented in the provided search results.

Cell signaling is a complex process by which cells communicate with their environment and with each other.[2] This communication is mediated by signaling molecules that bind to specific receptors on the cell surface or within the cell.[12] This binding event initiates a cascade of intracellular events, known as a signal transduction pathway, which ultimately leads to a specific cellular response.[13][14]

Given the reported β-blocking activity, it is plausible that this compound could interact with adrenergic receptors, which are G-protein coupled receptors involved in the sympathetic nervous system. However, further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This compound is a versatile organic molecule with a well-defined structure and a range of interesting chemical properties. Its dual functionality as an amine and an ether makes it a useful intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While its biological activities, such as β-blocking and β-glucosidase inhibition, have been noted, the specific molecular mechanisms and signaling pathways through which it exerts these effects remain an area for future investigation. This guide provides a foundational understanding of the core attributes of this compound to support ongoing and future research endeavors.

References

- 1. This compound: Properties, Uses, Safety, Synthesis & Supplier China | High Purity this compound Manufacturer [nj-finechem.com]

- 2. Khan Academy [khanacademy.org]

- 3. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1758-46-9 [chemicalbook.com]

- 6. This compound CAS#: 1758-46-9 [amp.chemicalbook.com]

- 7. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 8. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. oshadhi.co.uk [oshadhi.co.uk]

- 12. microbenotes.com [microbenotes.com]

- 13. Cell Signaling – Fundamentals of Cell Biology [open.oregonstate.education]

- 14. mcb.berkeley.edu [mcb.berkeley.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Phenoxyethylamine from Phenol

Abstract

This compound is a primary amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structure, featuring a phenoxy group linked to an ethylamine chain, makes it a versatile intermediate.[2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from phenol. Key methodologies, including the Williamson ether synthesis and the Gabriel synthesis, are discussed in detail. The guide includes detailed experimental protocols, a comparative summary of quantitative data, and logical workflow diagrams to assist researchers in the practical application of these synthetic strategies.

Introduction

This compound (CAS: 1758-46-9) is an organic compound with the chemical formula C₈H₁₁NO.[1] It is a colorless to pale yellow liquid soluble in water and organic solvents.[2] The molecule consists of a phenyl group attached to an ethylamine moiety via an ether linkage, classifying it as a primary amine and a member of the broader phenethylamine class.[1][2] This structural arrangement makes it a valuable intermediate in medicinal chemistry, with known applications as an inhibitor of β-glucosidase and as a precursor to compounds with β-blocking and vasodilating properties.[3] This guide focuses on the core synthetic methodologies for its preparation starting from phenol, a readily available and cost-effective raw material.

Overview of Synthetic Strategies

The synthesis of this compound from phenol can be accomplished through several strategic pathways. The most common approaches involve the formation of the ether linkage followed by the introduction of the amine functionality, or a convergent approach where the ether and amine functionalities are formed in a more integrated sequence. The primary methods include the Williamson ether synthesis, the Gabriel synthesis, and the Mitsunobu reaction.

Figure 1: High-level overview of the main synthetic routes to this compound from phenol.

Detailed Synthetic Protocols

This section provides detailed experimental procedures for the most common and effective methods for synthesizing this compound.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4] It proceeds via an S(_N)2 reaction between an alkoxide (in this case, sodium phenoxide) and an alkyl halide (2-chloroethylamine).[4][5] This method is often preferred for its simplicity and use of readily available reagents.

Figure 2: Reaction scheme for the Williamson ether synthesis of this compound.

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).[6][7] To this solution, add sodium hydroxide (1.0 eq.) portion-wise while stirring.[8] The mixture may be gently heated to ensure complete formation of the sodium phenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add 2-chloroethylamine hydrochloride (1.0-1.2 eq.). The reaction mixture is then heated to reflux (typically 70-100°C) for several hours (e.g., 4-8 hours).[8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid (NaCl) precipitates, it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent like diethyl ether or dichloromethane and washed with water to remove any remaining inorganic salts.[8]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to yield a colorless to light yellow liquid.[3]

Method 2: Gabriel Synthesis Pathway

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often seen with direct amination.[10][11] In this context, sodium phenoxide is reacted with N-(2-bromoethyl)phthalimide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the primary amine.[11][12]

Figure 3: Reaction scheme for the Gabriel synthesis of this compound.

-

Alkylation of Phthalimide: Prepare sodium phenoxide as described in Method 1. In a separate flask, dissolve N-(2-bromoethyl)phthalimide (1.0 eq.) in a polar aprotic solvent such as DMF.[7] Add the solution of sodium phenoxide to the N-(2-bromoethyl)phthalimide solution. Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours until TLC indicates the consumption of starting materials.

-

Hydrazinolysis (Ing-Manske Procedure): Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting crude N-(2-phenoxyethyl)phthalimide in ethanol or methanol.[7] Add hydrazine hydrate (1.0-1.5 eq.) to the solution and heat the mixture to reflux for 1-3 hours.[11] During this time, a precipitate of phthalhydrazide will form.[11]

-

Work-up and Isolation: Cool the mixture and filter to remove the phthalhydrazide precipitate. The filtrate, containing the desired product, is then concentrated under reduced pressure. The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Purification: The aqueous layer is then made basic with a strong base (e.g., NaOH) and the liberated this compound is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the product is purified by vacuum distillation.[7]

Quantitative Data Summary

While specific yields for the synthesis of this compound were not detailed in the provided search results, the table below summarizes typical conditions and expected outcomes based on the general principles of these well-established reactions.

| Parameter | Williamson Ether Synthesis | Gabriel Synthesis | Mitsunobu Reaction |

| Starting Materials | Phenol, 2-Chloroethylamine HCl | Phenol, N-(2-bromoethyl)phthalimide | Phenol, N-(2-Hydroxyethyl)phthalimide |

| Key Reagents | NaOH | NaOH, Hydrazine | DEAD/DIAD, PPh₃ |

| Solvent | Ethanol, DMF[6][7] | DMF, Ethanol[7] | THF, Diethyl Ether[13][14] |

| Reaction Temperature | 70-100°C (Reflux) | 80-100°C (Alkylation), Reflux (Hydrazinolysis) | 0°C to Room Temperature[14] |

| Typical Yields | Moderate to High (Generally >70%) | Moderate to High (Generally >70%) | Good to Excellent (Can be >80%) |

| Key Advantages | Simple, cost-effective reagents. | Avoids over-alkylation, clean product.[10] | Mild conditions, high yields.[15] |

| Key Disadvantages | Potential for side reactions with bifunctional reagents. | Multi-step process, harsh deprotection possible.[11] | Expensive reagents, stoichiometric byproducts.[14] |

Note: Yields are estimates based on the general efficiency of these reaction types and may vary based on specific experimental conditions.

Conclusion

The synthesis of this compound from phenol can be effectively achieved through several well-established organic chemistry reactions. The Williamson ether synthesis represents a direct and industrially viable route, valued for its simplicity and the use of inexpensive materials. The Gabriel synthesis offers an excellent alternative that ensures the clean formation of the primary amine by preventing over-alkylation, albeit through a multi-step process. For syntheses requiring milder conditions, the Mitsunobu reaction provides a powerful, though more costly, option. The choice of synthetic route will ultimately depend on factors such as the desired scale, cost considerations, and the availability of starting materials and reagents. This guide provides the foundational protocols and comparative data necessary for researchers to select and implement the most suitable method for their specific needs.

References

- 1. This compound Research Chemical|RUO [benchchem.com]

- 2. CAS 1758-46-9: Phenoxyethylamine | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 1758-46-9 [amp.chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to 2-Phenoxyethylamine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the synthesis, pharmacological activities, and therapeutic potential of 2-phenoxyethylamine derivatives, this guide provides a comprehensive resource for professionals in drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have shown significant promise in modulating a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and adrenergic receptors. This technical guide delves into the core aspects of this compound chemistry and pharmacology, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of an ether linkage between a substituted phenol and a 2-aminoethyl moiety. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and the starting materials' availability.

A common and effective method involves the reaction of a substituted phenol with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the amine. Another approach utilizes the reaction of a phenol with 2-chloroacetonitrile, followed by reduction of the nitrile to the corresponding amine.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

This protocol outlines a representative synthesis of a this compound derivative.

Materials:

-

4-methoxyphenol

-

N-(2-bromoethyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Synthesis of 2-(2-(4-methoxyphenoxy)ethyl)isoindoline-1,3-dione

-

To a solution of 4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).

-

Stir the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

-

Dissolve the product from Step 1 in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution and reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield 2-(4-methoxyphenoxy)ethan-1-amine.

-

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="General Synthetic Workflow for this compound Derivatives", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Substituted Phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2-Haloethylamine Derivative\n(e.g., N-(2-bromoethyl)phthalimide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Etherification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protected this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Deprotection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="this compound Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -- C; B -- C; C -- D [label="Base (e.g., K2CO3)\nSolvent (e.g., DMF)"]; D -- E; E -- F [label="Reagent (e.g., Hydrazine hydrate)"]; } }

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Activity and Structure-Activity Relationships

This compound derivatives have been primarily investigated for their activity at dopamine and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists depending on their substitution patterns.

Dopamine D2 Receptor Ligands

Certain 3-hydroxy-phenoxyethylamine derivatives have been identified as potent and selective dopamine D2 receptor partial agonists. The hydroxyl group at the meta-position of the phenoxy ring is crucial for high affinity and intrinsic activity. Structure-activity relationship (SAR) studies have shown that N-substitution on the ethylamine side chain can modulate the efficacy of these compounds, ranging from partial agonism to full antagonism.

Alpha-1 Adrenergic Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of α1-adrenergic receptors. The nature and position of substituents on the phenoxy ring significantly influence their binding affinity and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D). For instance, bulky substituents at the ortho position of the phenoxy ring can enhance affinity and selectivity.

Table 1: Quantitative Data for Selected this compound Derivatives

| Compound ID | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Efficacy | Reference |

| 1a | Dopamine D2 | Radioligand Binding | 5.2 | - | Partial Agonist | [1] |

| 1b | Dopamine D2 | Radioligand Binding | 15.8 | - | Antagonist | [1] |

| 2a | α1A-Adrenoceptor | Radioligand Binding | 1.8 | - | Antagonist | [2] |

| 2b | α1B-Adrenoceptor | Radioligand Binding | 25.1 | - | Antagonist | [2] |

| 2c | α1D-Adrenoceptor | Radioligand Binding | 3.2 | - | Antagonist | [2] |

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi/o-coupled receptors. Activation of D2 receptors by an agonist, including partial agonists from the this compound class, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

// Nodes Ligand [label="D2 Agonist\n(this compound Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., altered gene expression,\nion channel activity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Internalization [label="Receptor Internalization\n& G-protein Independent Signaling", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> D2R [color="#4285F4"]; D2R -> G_protein [label="activates", color="#EA4335"]; G_protein -> AC [label="inhibits", arrowhead="tee", color="#FBBC05"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> Cellular_Response [label="phosphorylates targets"]; D2R -> Beta_Arrestin [label="recruits"]; Beta_Arrestin -> Internalization; }

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various cellular proteins to elicit a physiological response, such as smooth muscle contraction. Antagonists from the this compound class block this signaling cascade.

// Nodes Ligand [label="α1 Antagonist\n(this compound Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="α1-Adrenergic Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11 Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"]; Ca2 [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> A1R [label="blocks", arrowhead="tee", color="#4285F4"]; A1R -> G_protein [label="activates"]; G_protein -> PLC [label="activates", color="#FBBC05"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on"]; ER -> Ca2; DAG -> PKC [label="activates"]; Ca2 -> PKC [label="activates"]; PKC -> Cellular_Response [label="phosphorylates targets"]; }

Caption: Simplified schematic of the alpha-1 adrenergic receptor signaling pathway.

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Prazosin for α1 receptors)

-

Test compounds (this compound derivatives) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add cell membranes, radioligand, and either binding buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Workflow for Radioligand Binding Assay", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compounds\n- Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Incubation:\nMix membranes, radioligand,\nand test compound/controls", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Filtration:\nSeparate bound from\nfree radioligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Scintillation Counting:\nQuantify radioactivity\non filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Caption: General workflow for a radioligand binding assay.

Functional Assays for GPCR Signaling

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).[3]

-

cAMP Assays: For Gαi/o-coupled receptors like the dopamine D2 receptor, a common functional assay measures the inhibition of forskolin-stimulated cAMP production.[4] This can be performed using various commercially available kits, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

-

Calcium Flux Assays: For Gαq-coupled receptors such as the α1-adrenergic receptor, functional activity can be assessed by measuring changes in intracellular calcium levels. This is typically done using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader.

This technical guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The provided protocols and data serve as a starting point for further investigation into this promising class of compounds.

References

- 1. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR Signaling Assays [promega.com]

The Biological Activity of 2-Phenoxyethylamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethylamine is a primary amine belonging to the broader class of phenethylamines, a group of compounds with significant relevance in medicinal chemistry due to their diverse biological activities. While specific quantitative data for this compound itself is sparse in publicly available literature, the activities of its structural analogs and derivatives suggest potential interactions with key neurochemical systems, particularly monoamine receptors and transporters. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, detailed experimental protocols for its characterization, and a review of the principal signaling pathways likely to be modulated by this compound and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this compound and similar molecules.

Introduction to this compound

This compound (CAS 1758-46-9) is a molecule comprised of a phenoxy group linked to an ethylamine moiety.[1][2] Its structural similarity to endogenous monoamines and other psychoactive phenethylamines suggests a potential for interaction with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. While some sources describe it as a chemical intermediate and an inhibitor of β-glucosidase, its broader pharmacological profile remains largely uncharacterized.[3] This guide will, therefore, extrapolate from the known biological activities of structurally related compounds to provide a framework for the systematic investigation of this compound.

Potential Biological Targets and Pharmacological Profile

Based on the extensive literature on phenethylamine derivatives, the primary biological targets for this compound are likely to be within the monoaminergic systems. The following subsections outline the probable receptor and transporter interactions.

Monoamine Transporters

Phenethylamine and its derivatives are well-known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters can lead to increased synaptic concentrations of their respective neurotransmitters, resulting in a range of physiological and psychological effects.

Serotonin Receptors

The serotonin (5-HT) system is a key target for many psychoactive phenethylamines. Of particular interest are the 5-HT2A and 5-HT2C receptors, which are known to be involved in the hallucinogenic and psychoactive effects of some phenethylamine derivatives.

Adrenergic Receptors

Interaction with adrenergic receptors (alpha and beta) is another common feature of phenethylamine compounds. These interactions can mediate a variety of physiological responses, including changes in blood pressure and heart rate. Some phenoxyethylamine derivatives have been noted for their potential β-blocking and vasodilating properties.[3]

Dopamine Receptors

Dopamine receptors are central to the reward, motivation, and motor control pathways in the brain. The affinity of phenethylamines for dopamine D2-like receptors has been a subject of interest in the development of new dopaminergic agents.

Quantitative Data on Related Compounds

| Compound | Target | Assay Type | Value (IC50 in nM) |

| Medifoxamine | Dopamine Transporter | Reuptake Inhibition | Weak |

| Medifoxamine | Serotonin Transporter | Reuptake Inhibition | 1500 |

| Medifoxamine | 5-HT2A Receptor | Antagonist Binding | 950 |

| Medifoxamine | 5-HT2C Receptor | Antagonist Binding | 980 |

| CRE-10086 (Metabolite) | Serotonin Transporter | Binding | 450 |

| CRE-10086 (Metabolite) | 5-HT2A Receptor | Binding | 330 |

| CRE-10086 (Metabolite) | 5-HT2C Receptor | Binding | 700 |

| CRE-10357 (Metabolite) | Serotonin Transporter | Binding | 660 |

| CRE-10357 (Metabolite) | 5-HT2A Receptor | Binding | 1600 |

| CRE-10357 (Metabolite) | 5-HT2C Receptor | Binding | 6300 |

| Data for Medifoxamine and its metabolites.[1] |

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro assays are required. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably expressing the human receptor or transporter of interest.

-

Harvest cells and resuspend in ice-cold assay buffer.

-

Homogenize the cells using a Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[4]

-

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This assay is suitable for Gs and Gi-coupled GPCRs, which modulate the production of the second messenger cyclic AMP (cAMP).

Workflow for a cell-based cAMP functional assay.

-

Cell Preparation:

-

Seed cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells) into a 384-well plate and incubate overnight.

-

-

Agonist Mode:

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50.

-

This assay is used for Gq-coupled GPCRs, which trigger the release of intracellular calcium upon activation.

Workflow for a calcium mobilization assay.

-

Cell Preparation:

-

Seed cells stably expressing the Gq-coupled GPCR of interest into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Fluorescence Measurement:

-

Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Agonist Mode: Inject varying concentrations of this compound into the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before injecting a known agonist and measuring the fluorescence response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (peak minus baseline).

-

Plot the fluorescence response against the log of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Signaling Pathways

The interaction of this compound with its target receptors will initiate intracellular signaling cascades. The specific pathways activated will depend on the G-protein to which the receptor is coupled.

Gs-Coupled Receptor Signaling

Activation of a Gs-coupled receptor (e.g., certain β-adrenergic receptors) by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Gs-coupled GPCR signaling pathway.

Gq-Coupled Receptor Signaling

Activation of a Gq-coupled receptor (e.g., 5-HT2A receptor) by an agonist activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates downstream targets.

References

- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-苯氧基乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1758-46-9 [chemicalbook.com]

- 4. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of 2-Phenoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethylamine, a structural analog of phenethylamine, serves as a foundational scaffold for numerous pharmacologically active compounds. While its derivatives have been extensively studied, the precise mechanism of action of the parent compound remains less defined. This technical guide synthesizes the current understanding and provides a framework for the systematic investigation of this compound's molecular targets and downstream effects. Drawing upon the known pharmacology of related phenethylamine derivatives, this document explores its potential interactions with Trace Amine-Associated Receptor 1 (TAAR1), monoamine oxidases (MAOs), and other biogenic amine receptors. Detailed experimental protocols for radioligand binding assays, enzyme inhibition assays, and in vivo microdialysis are provided to facilitate further research. Quantitative data for structurally related compounds are presented to offer a comparative pharmacological context.

Introduction to this compound

This compound is an organic compound featuring a phenoxy group linked to an ethylamine moiety.[1] Its chemical structure, C₈H₁₁NO, places it within the broad class of phenethylamines, a group renowned for its diverse interactions with the central nervous system.[2][3] It is a recognized parent compound for a variety of pharmaceuticals, including agents with psychedelic, adrenergic, and antihistaminergic properties.[4] Notably, it has been identified as an inhibitor of β-glucosidase and is associated with compounds exhibiting β-blocking and vasodilating effects.[5][6] The primary amine group confers basic properties, making it reactive and a versatile building block in medicinal chemistry.[1]

Postulated Mechanisms of Action

Direct and comprehensive studies on the mechanism of action of this compound are limited. However, based on the well-documented pharmacology of its structural analogs, several primary targets can be postulated.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace amines, such as β-phenethylamine, are endogenous agonists for TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[7][8] Given the structural similarity, it is highly probable that this compound acts as a TAAR1 agonist. TAAR1 is primarily coupled to Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade can influence the activity of dopamine, norepinephrine, and serotonin neurons.[7]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[10][11] Inhibition of these enzymes leads to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft.[11] Several phenethylamine derivatives are known to inhibit MAO-A and/or MAO-B.[12] Therefore, it is plausible that this compound possesses MAO inhibitory activity.

Interaction with Biogenic Amine Receptors

Structurally related phenethylamines have been shown to interact with a range of biogenic amine receptors, including serotonergic (e.g., 5-HT₂ₐ, 5-HT₂C) and dopaminergic receptors, although often with lower affinity compared to their primary targets.[13][14] It is conceivable that this compound exhibits a unique binding profile at these receptors, which would contribute to its overall pharmacological effect.

Quantitative Data for Related Compounds

To provide a comparative context for future studies, the following tables summarize the binding affinities and functional activities of structurally related phenethylamine derivatives at various molecular targets.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin Receptors

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | Reference |

| 2C-O Derivative 1 | ≥ 2700 | 8 - 1700 | - | [13] |

| 2C-O Derivative 2 | - | 61 - 4400 | - | [13] |

| Medifoxamine Metabolite (CRE-10086) | >10,000 | 330 | 700 | [15] |

| Medifoxamine Metabolite (CRE-10357) | >10,000 | 1600 | 6300 | [15] |

Table 2: Functional Activity (EC₅₀, nM) and Efficacy of Phenethylamine Derivatives at Serotonin Receptors

| Compound | Receptor | EC₅₀ (nM) | Efficacy (%) | Reference |

| 2C-O Derivatives | 5-HT₂ₐ | 16 - 2600 | 30 - 84 | [14] |

Table 3: Inhibition of Monoamine Oxidase (IC₅₀, µM) by Phenethylamine Derivatives

| Compound | MAO-A | MAO-B | Reference |

| 2C Derivatives (7 drugs) | 10 - 125 | - | [12] |

| 2C Derivatives (9 drugs) | - | 1.7 - 180 | [12] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][17]

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including TAAR1, serotonin receptors (5-HT subtypes), dopamine receptors (D subtypes), and adrenergic receptors (α and β subtypes).

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[18]

-

Centrifuge the homogenate to pellet the membranes.[18]

-

Wash the pellet and resuspend it in an appropriate assay buffer.[18]

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[18]

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors) with the membrane preparation in the presence of increasing concentrations of this compound.[16]

-

Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

-

-

Separation and Detection:

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of this compound on MAO-A and MAO-B activity.

Objective: To determine the IC₅₀ values of this compound for both MAO-A and MAO-B.

Methodology:

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes.[10]

-

Substrates: p-Tyramine (for both isoforms) or specific substrates like kynuramine.[10][19]

-

This compound (test inhibitor).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[10]

-

Fluorogenic probe (e.g., Amplex® Red) and Horseradish Peroxidase (HRP).[10]

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

-

-

Assay Procedure (96-well plate format):

-

Pre-incubate the MAO enzyme with various concentrations of this compound or control inhibitors.[20]

-

Initiate the enzymatic reaction by adding the substrate and the detection reagents (Amplex® Red and HRP).

-

The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).[10]

-

HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the fluorescent product, resorufin.[10]

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.[20]

-

Normalize the rates relative to the uninhibited control (100% activity).[20]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression.[20]

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.[21][22]

Objective: To assess the effect of this compound administration on the extracellular levels of dopamine, serotonin, and norepinephrine in brain regions such as the nucleus accumbens and prefrontal cortex.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.[23]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[23]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[23]

-

Administer this compound (e.g., via subcutaneous or intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.[23]

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[22]

-

-

Data Analysis and Histology:

-

Express the neurotransmitter levels as a percentage of the baseline levels.

-

At the end of the experiment, euthanize the animal and perform histological verification of the probe placement.[23]

-

Conclusion

This compound represents a molecule of significant interest for neuropharmacological research. While its direct mechanism of action requires further elucidation, its structural relationship to known psychoactive compounds strongly suggests activity at TAAR1, monoamine oxidases, and potentially other biogenic amine receptors. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these possibilities. A thorough characterization of the pharmacological profile of this compound will not only enhance our fundamental understanding of its biological effects but may also pave the way for the development of novel therapeutics.

References

- 1. CAS 1758-46-9: Phenoxyethylamine | CymitQuimica [cymitquimica.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenoxyethylamine - Wikipedia [en.wikipedia.org]

- 5. This compound | 1758-46-9 [chemicalbook.com]

- 6. This compound Research Chemical|RUO [benchchem.com]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 14. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medifoxamine - Wikipedia [en.wikipedia.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

2-Phenoxyethylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Phenoxyethylamine. The information is intended for professionals in research, scientific, and drug development fields to ensure the safe and responsible use of this chemical. This guide details hazard identification, first-aid measures, fire-fighting protocols, accidental release containment, proper handling and storage, exposure controls, personal protection, and a summary of its physical, chemical, and toxicological properties.

Chemical Identification and Physical Properties

This compound is a primary amine and an aromatic ether. It is a clear, colorless to light yellow liquid. A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Phenoxyethanamine, (2-Aminoethoxy)benzene |

| CAS Number | 1758-46-9 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 101-103 °C at 4 mmHg |

| Density | 1.048 g/mL at 25 °C |

| Flash Point | 107 °C (closed cup) |

| Solubility | Information not readily available |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are severe skin corrosion and eye damage. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictogram:

GHS05: Corrosion

The following workflow outlines the process for hazard identification and communication in a laboratory setting.

Hazard Identification and Communication Workflow

First-Aid Measures

Prompt and appropriate first-aid is crucial in the event of exposure to this compound. The following decision tree provides guidance for different routes of exposure.

First-Aid Decision Tree for this compound Exposure

Fire-Fighting Measures

While this compound is combustible, it has a relatively high flash point.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 7). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Incompatible with strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area. A chemical fume hood is recommended for handling this substance.

-

Personal Protective Equipment (PPE): The following guide will help in the selection of appropriate PPE.

Personal Protective Equipment (PPE) Selection Guide

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.

Toxicological Information

| Route | Species | Test | Value |

| Oral | Rat | LD50 | 1840 mg/kg |

| Dermal | Rat | LD50 | > 2000 mg/kg |

| Inhalation | Rat | LC50 | > 1000 ppm (4 hours) |

Experimental Protocols

The following are summaries of the standard OECD guidelines for toxicological testing, which would be the basis for generating safety data for a substance like this compound.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance.

-

Principle: The test substance is administered orally to a group of female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The dose for the first animal is selected based on a preliminary sighting study. The outcome for the first animal determines the dose for the next animal (e.g., if the first animal survives, the next animal receives a higher dose). This sequential dosing continues until the toxic endpoint is determined.

-

Procedure: A single dose of the test substance is administered by gavage to fasted animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A small amount of the test substance is applied to a shaved patch of skin on an albino rabbit. The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Procedure: The substance is applied for a fixed period (typically 4 hours). After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal). The severity of the skin reactions is scored according to a standardized scale.

-

Endpoint: The mean scores for erythema and edema are used to classify the substance as a skin irritant or corrosive.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

-

Procedure: The eyes are examined for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours after application). The cornea, iris, and conjunctiva are scored based on the severity of the observed effects.

-

Endpoint: The scores for the different parts of the eye are used to classify the substance as an eye irritant or corrosive. The reversibility of the effects is also assessed.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are carried out in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Solubility Profile of 2-Phenoxyethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Phenoxyethylamine. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on predicted solubility in common organic solvents based on established chemical principles. Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. A logical workflow is also presented to guide experimental design in solubility assessment.

Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | High |

| Isopropanol | Polar Protic | High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | High |

| Dichloromethane | Nonpolar | High |

| Chloroform | Nonpolar | High |

| Diethyl Ether | Nonpolar | High |

| Ethyl Acetate | Polar Aprotic | Medium |

| Toluene | Nonpolar | Medium |

| Hexane | Nonpolar | Low |

| Heptane | Nonpolar | Low |

Disclaimer: This table presents predicted solubility based on chemical structure and general principles. Empirical determination is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for the quantitative determination of the solubility of this compound in a specific organic solvent using the isothermal shake-flask method followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator shaker

-

Vortex mixer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Appropriate analytical instrument (e.g., Gas Chromatograph with a suitable detector (GC), High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Determine the mass of the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical instrument (e.g., GC or HPLC).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

-

4. Calculation of Solubility:

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = Concentration from calibration curve (g/L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a compound.

References

Spectroscopic Profile of 2-Phenoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Phenoxyethylamine (CAS No. 1758-46-9), a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including data summaries and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.25 | m | 2H | Ar-H (meta) |

| ~6.95 - 6.90 | m | 3H | Ar-H (ortho, para) |

| ~4.05 | t | 2H | O-CH₂ |

| ~3.05 | t | 2H | N-CH₂ |

| ~1.5 (variable) | br s | 2H | NH₂ |

Note: The chemical shift of the amine protons (NH₂) can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (quaternary, C-O) |

| ~129.5 | Ar-CH (meta) |

| ~121.0 | Ar-CH (para) |

| ~114.5 | Ar-CH (ortho) |

| ~68.0 | O-CH₂ |

| ~42.0 | N-CH₂ |

Experimental Protocols for NMR

The provided data is a compilation from various sources. A typical experimental protocol for obtaining such spectra is as follows:

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent : Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents like DMSO-d₆ or D₂O can also be used, which may affect the chemical shifts, particularly of the labile amine protons.

-

Standard : Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Sample Preparation : A small amount of this compound is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 - 3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| ~3060 - 3030 | Medium | C-H stretching (aromatic) |

| ~2940 - 2860 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1495 | Strong | C=C stretching (aromatic ring) |

| ~1240 | Strong | C-O stretching (aryl ether) |

| ~1040 | Strong | C-N stretching |

| ~750, ~690 | Strong | C-H bending (out-of-plane, monosubstituted benzene) |

Experimental Protocols for IR

The data presented is consistent with spectra obtained via the following methods:

-

Attenuated Total Reflectance (ATR)-IR : A drop of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded. The instrument used for such an analysis could be a Bruker Tensor 27 FT-IR.[1]

-

Neat (Capillary Cell) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [C₆H₅OCH₃]⁺ |

| 94 | Moderate | [C₆H₅OH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols for MS

The mass spectral data is typically obtained using the following technique:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization Method : Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.[2]

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer can be rationalized by several key bond cleavages. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Commercial Suppliers and Technical Applications of 2-Phenoxyethylamine: A Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 2-Phenoxyethylamine (CAS 1758-46-9), a versatile amine used in organic synthesis and as a scaffold in medicinal chemistry. This document details the specifications from various suppliers, outlines its known biological activities, and provides detailed experimental protocols for investigating its potential as a β-glucosidase inhibitor and in adrenergic receptor binding.

Commercial Availability and Specifications